
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate typically involves the reaction of acridine with cyclohex-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is employed in the study of biological systems due to its fluorescent properties.
Industry: The compound is used in the manufacture of dyes and pigments
Wirkmechanismus
The mechanism of action of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it a potential candidate for anticancer therapies. The compound may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and in the treatment of wounds.
Amsacrine: An antineoplastic agent used in cancer chemotherapy.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
193904-11-9 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
10-cyclohex-2-en-1-ylacridin-10-ium;nitrate |
InChI |
InChI=1S/C19H18N.NO3/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20;2-1(3)4/h2,4-10,12-14,17H,1,3,11H2;/q+1;-1 |
InChI-Schlüssel |
VLSKACHIGHRKEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)[N+]2=C3C=CC=CC3=CC4=CC=CC=C42.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
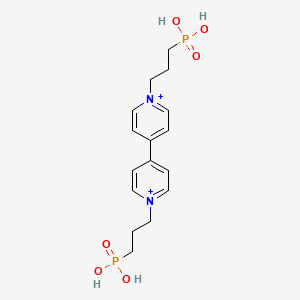
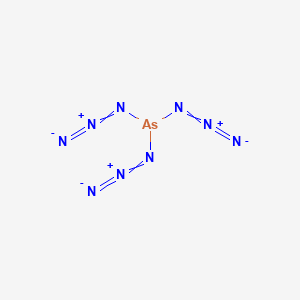

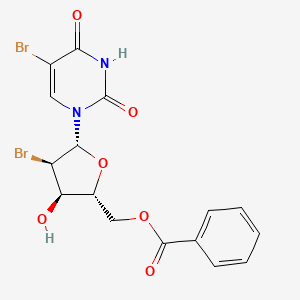
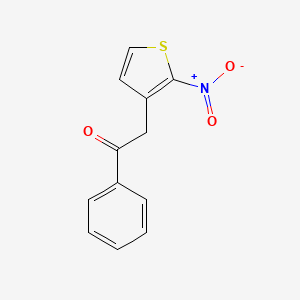
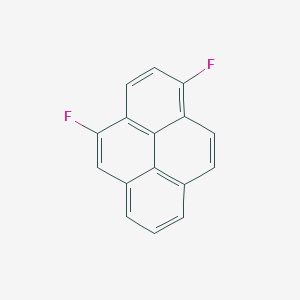

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

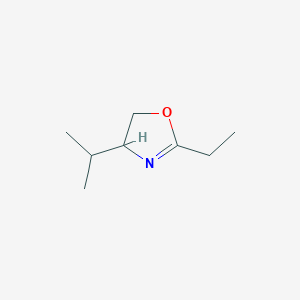
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
